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Fmoc-Lys(Bzo)-OH

Cat. No.: B14075987
M. Wt: 472.5 g/mol
InChI Key: FCHKYEOLYRBPJT-UHFFFAOYSA-N
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Description

Contextualization within Protected Amino Acid Building Blocks

The synthesis of peptides with a defined sequence requires the temporary masking of reactive functional groups to prevent unwanted side reactions. Protected amino acids, such as Fmoc-Lys(Bzo)-OH, are the fundamental units used in this process. The Fmoc group on the α-amino position is a base-labile protecting group, typically removed by treatment with a secondary amine like piperidine (B6355638). This allows for the stepwise addition of amino acids to the growing peptide chain.

Significance of Orthogonally Protected Lysine (B10760008) Derivatives in Peptide Chemistry

The concept of "orthogonality" in protecting groups is a cornerstone of modern peptide chemistry. Orthogonal protecting groups can be removed under distinct chemical conditions without affecting other protecting groups present in the molecule biosynth.comwikipedia.org. This allows for the selective deprotection and modification of specific sites within a peptide while it is still attached to the solid support.

Lysine, with its side-chain amino group, is a frequent target for such modifications, including the attachment of labels, cross-linkers, or the formation of cyclic peptides. The use of orthogonally protected lysine derivatives is therefore essential for creating complex and functional peptide structures. For instance, the widely used Fmoc-Lys(Boc)-OH allows for the removal of the acid-labile Boc group on the side chain while the Fmoc group and other acid-labile protecting groups on the peptide remain intact.

The benzoyl (Bzo) group in this compound offers a different level of stability. Amide-based protecting groups like benzoyl are generally more stable than carbamate-based protecting groups like Boc and require more stringent conditions for removal, often involving strong acid or base hydrolysis. This stability can be advantageous in syntheses where other protecting groups need to be removed under milder conditions. The orthogonality of the Bzo group relative to the Fmoc group (base-labile) and other acid-labile side-chain protecting groups allows for a multi-tiered synthetic strategy.

Overview of Research Trends in Fmoc-Lysine Analogues

Research in the field of Fmoc-lysine analogues is continuously evolving, driven by the need for new synthetic methodologies to produce increasingly complex peptides and proteins with novel functionalities. A significant trend is the development of novel side-chain protecting groups for lysine that offer unique deprotection strategies, enhancing the repertoire of orthogonal protection schemes.

While Fmoc-Lys(Boc)-OH remains a workhorse in peptide synthesis, other analogues such as those with Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl), Mtt (4-methyltrityl), and Aloc (allyloxycarbonyl) protecting groups have gained prominence for specific applications due to their unique cleavage conditions (e.g., hydrazine for Dde, mild acid for Mtt, and palladium catalysis for Aloc) peptide.compeptide.com. These allow for selective on-resin modifications of the lysine side chain.

The exploration of lesser-utilized protecting groups, such as the benzoyl group in this compound, is part of a broader effort to expand the synthetic chemist's toolbox. While not as mainstream, the robustness of the benzoyl group could find applications in specific synthetic contexts where extreme stability of the lysine side chain is required during multiple synthetic steps. The development of new lysine analogues also extends to the incorporation of post-translational modifications, such as methylation and acetylation, directly into the peptide chain using appropriately protected Fmoc-lysine building blocks. These efforts are crucial for studying the biological roles of such modifications in proteins like histones peptide.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H28N2O5 B14075987 Fmoc-Lys(Bzo)-OH

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H28N2O5

Molecular Weight

472.5 g/mol

IUPAC Name

6-benzamido-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid

InChI

InChI=1S/C28H28N2O5/c31-26(19-10-2-1-3-11-19)29-17-9-8-16-25(27(32)33)30-28(34)35-18-24-22-14-6-4-12-20(22)21-13-5-7-15-23(21)24/h1-7,10-15,24-25H,8-9,16-18H2,(H,29,31)(H,30,34)(H,32,33)

InChI Key

FCHKYEOLYRBPJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Synthetic Methodologies for Fmoc Lys Bzo Oh

Strategic Approaches to Benzoyl Protection of the ε-Amino Group

The synthesis of Fmoc-Lys(Bzo)-OH necessitates the selective benzoylation of the ε-amino group of the lysine (B10760008) side chain, while leaving the α-amino group available for subsequent Fmoc protection. This chemoselectivity is paramount and can be achieved through several strategic approaches.

Direct Benzoylation Protocols

Direct benzoylation of the ε-amino group of lysine can be a challenging endeavor due to the comparable nucleophilicity of the α- and ε-amino groups. However, by exploiting subtle differences in their reactivity, selective benzoylation can be achieved. One common strategy involves the use of a copper(II) complex to temporarily protect the α-amino and α-carboxyl groups of lysine. google.comscispace.com This leaves the ε-amino group as the primary site for reaction with a benzoylating agent.

The reaction typically proceeds by forming a copper(II) chelate of L-lysine, which effectively masks the α-amino group. Subsequent treatment with a benzoylating agent, such as benzoyl chloride or benzoic anhydride, under basic conditions leads to the selective acylation of the ε-amino group. quora.comchemistnotes.com The reaction conditions, including pH and stoichiometry of the reactants, must be carefully controlled to favor mono-benzoylation at the desired position. Following the benzoylation, the copper is removed, often by treatment with a chelating agent like EDTA or by precipitation as a sulfide, to yield Nε-benzoyl-L-lysine.

Table 1: Key Reagents in Direct Benzoylation

Reagent Function
L-Lysine Starting amino acid
Copper(II) Sulfate Forms a protective chelate with the α-amino and α-carboxyl groups
Benzoyl Chloride Benzoylating agent
Sodium Bicarbonate Base to neutralize HCl produced during the reaction

Indirect Benzoylation Pathways

Indirect methods for the benzoylation of the ε-amino group often involve the use of an orthogonal protecting group for the α-amino function that is stable under the conditions required for benzoylation. This approach provides a more controlled and often higher-yielding route to the desired intermediate.

A common strategy begins with the protection of the α-amino group of lysine with a group that can be selectively removed later, such as the benzyloxycarbonyl (Z) group. The resulting Nα-Z-L-lysine can then be subjected to benzoylation of the ε-amino group using standard acylation conditions. Subsequently, the Z-group is removed by catalytic hydrogenolysis to afford Nε-benzoyl-L-lysine. This intermediate is then ready for the introduction of the Fmoc group at the α-amino position.

Integration of Nα-Fmoc Protection

Once Nε-benzoyl-L-lysine has been synthesized, the final step in the preparation of this compound is the introduction of the Fmoc protecting group onto the α-amino group.

Sequential Protection Strategies

The most common and reliable method for the synthesis of this compound is a sequential approach. This involves the synthesis and purification of Nε-benzoyl-L-lysine as a stable intermediate. This intermediate is then subjected to standard Fmoc protection conditions. Typically, this involves reacting Nε-benzoyl-L-lysine with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a base, such as sodium bicarbonate or an organic base like N,N-diisopropylethylamine (DIPEA), in a suitable solvent system like aqueous dioxane or dimethylformamide (DMF). oup.com The reaction is generally rapid and proceeds in high yield to give the final product, this compound.

Table 2: Common Reagents for Nα-Fmoc Protection

Reagent Function
Nε-benzoyl-L-lysine Substrate with a free α-amino group
Fmoc-Cl or Fmoc-OSu Fmoc-donating reagent
Sodium Bicarbonate or DIPEA Base to facilitate the reaction

One-Pot Synthetic Routes (if applicable to Bzo)

While a one-pot synthesis for this compound has not been extensively described in the literature, the principles of orthogonal protection could theoretically be applied. A hypothetical one-pot procedure would require a carefully orchestrated sequence of reactions where the differential reactivity of the amino groups is exploited under a single set of reaction conditions. This would likely involve a transient protection of the α-amino group, followed by benzoylation of the ε-amino group, and finally in-situ deprotection of the α-amino group and its subsequent reaction with an Fmoc-donating reagent. However, achieving high selectivity and yield in such a one-pot process would be challenging due to the potential for side reactions, such as the formation of di-acylated or incorrectly acylated products. Therefore, the sequential approach remains the preferred and more practical method for the synthesis of this specialized amino acid derivative.

Purification and Characterization Methodologies in this compound Synthesis

The final stage in the synthesis of this compound involves its purification to a high degree of purity, suitable for use in peptide synthesis, and its subsequent characterization to confirm its identity and integrity.

Purification: The crude this compound obtained after the synthetic steps is typically purified by recrystallization. ajpamc.comgoogle.com A suitable solvent system, often a mixture of an organic solvent in which the compound is soluble at elevated temperatures and a less polar solvent in which it is sparingly soluble at room temperature (e.g., ethyl acetate (B1210297)/hexane (B92381) or dichloromethane/hexane), is employed. researchgate.net The process of dissolving the crude product in a minimal amount of the hot solvent mixture followed by slow cooling allows for the formation of well-defined crystals of the pure compound, leaving impurities behind in the mother liquor. The purity of the recrystallized product is often assessed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Characterization: A battery of analytical techniques is used to confirm the structure and purity of the synthesized this compound.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for assessing the purity of this compound. nih.govdss.go.th A C18 column is typically used with a gradient elution system, commonly involving a mixture of water and acetonitrile, often with a small amount of trifluoroacetic acid (TFA) to improve peak shape. The retention time of the compound is a characteristic feature, and the integration of the peak area provides a quantitative measure of its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of this compound. amazonaws.comscienceopen.comresearchgate.net The ¹H NMR spectrum provides information about the number and types of protons and their connectivity, with characteristic signals for the aromatic protons of the Fmoc and benzoyl groups, the protons of the lysine backbone and side chain, and the fluorenylmethyloxy group. The ¹³C NMR spectrum complements this by showing the signals for all the carbon atoms in the molecule, confirming the presence of the carbonyl groups of the Fmoc, benzoyl, and carboxylic acid moieties.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of this compound, providing definitive confirmation of its successful synthesis. nih.govwiley-vch.denih.gov Techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly employed. The observed mass-to-charge ratio (m/z) of the molecular ion should correspond to the calculated molecular weight of the compound.

Table 3: Analytical Techniques for Characterization

Technique Information Obtained
HPLC Purity and retention time
¹H NMR Proton environment and structural connectivity
¹³C NMR Carbon skeleton and functional groups

Chromatographic Techniques for Intermediate Isolation and Final Product Purification

Chromatography is indispensable in the synthesis of this compound, ensuring the removal of reactants, by-products, and incompletely reacted materials at each stage. A combination of techniques is typically employed to achieve the high purity required for peptide synthesis building blocks.

For the purification of synthetic intermediates, such as Nε-benzoyl-L-lysine, silica (B1680970) gel flash column chromatography is a common and effective method. This technique separates compounds based on their polarity. The crude reaction mixture is loaded onto a column packed with silica gel and eluted with a solvent system of increasing polarity, typically a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol). The separation is monitored by thin-layer chromatography (TLC) to identify and collect the fractions containing the desired product.

Once the final this compound product is synthesized, preparative reverse-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for final purification. RP-HPLC separates molecules based on their hydrophobicity. The crude product is dissolved in a minimal amount of solvent and injected into a column packed with a non-polar stationary phase (e.g., C18 silica). Elution is carried out using a gradient of a polar mobile phase, commonly a mixture of water and an organic solvent like acetonitrile, often with an acid modifier such as trifluoroacetic acid (TFA) to improve peak shape.

Below is a representative table outlining the chromatographic purification strategy for this compound.

Purification StageChromatographic TechniqueStationary PhaseTypical Mobile Phase SystemPurpose
Intermediate Isolation (e.g., Nε-benzoyl-L-lysine)Flash Column ChromatographySilica GelGradient of Dichloromethane/MethanolTo remove excess benzoylating agent and unreacted lysine.
Final Product PurificationPreparative RP-HPLCC18 SilicaWater/Acetonitrile gradient with 0.1% TFATo isolate the final this compound product with high purity (>98%).

Analytical Spectroscopic Verification of Synthetic Intermediates and Final Product Structural Integrity

Following each synthetic and purification step, the chemical structure and integrity of the intermediates and the final this compound must be unequivocally confirmed. A suite of spectroscopic techniques is used for this purpose, each providing unique information about the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for structural elucidation.

¹H NMR provides information about the number and environment of hydrogen atoms. For this compound, one would expect to see characteristic signals for the aromatic protons of the Fmoc and benzoyl groups, as well as signals for the aliphatic protons of the lysine backbone and side chain.

¹³C NMR provides information about the carbon skeleton of the molecule. Distinct signals would be expected for the carbonyl carbons of the carboxylic acid, the benzoyl group, and the Fmoc group, in addition to the aromatic and aliphatic carbons.

The following table summarizes the expected characteristic chemical shifts (δ) in ¹H NMR for this compound.

ProtonsExpected Chemical Shift (ppm)Multiplicity
Fmoc Aromatic Protons7.20 - 7.90Multiplet
Benzoyl Aromatic Protons7.40 - 7.85Multiplet
Lysine α-CH4.10 - 4.40Multiplet
Fmoc CH & CH₂4.20 - 4.50Multiplet
Lysine ε-CH₂3.20 - 3.40Multiplet
Lysine β, γ, δ-CH₂1.30 - 1.90Multiplets

Mass Spectrometry (MS) is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), provides a highly accurate mass measurement, which can confirm the elemental composition of the synthesized molecule. For this compound (C₂₈H₂₈N₂O₅), the expected monoisotopic mass would be a key data point for verification.

This table shows the key mass spectrometry data for this compound.

AnalysisTechniqueExpected m/z ValueInformation Provided
Molecular Weight ConfirmationESI-MS[M+H]⁺ ≈ 473.20Confirms the molecular weight of the final product.
Exact Mass ConfirmationHRMS[M+H]⁺ ≈ 473.2020Confirms the elemental composition (C₂₈H₂₈N₂O₅).

Fourier-Transform Infrared (FTIR) Spectroscopy can also be used to identify the presence of key functional groups. Characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid, the N-H stretches of the amides, and the C=O stretches of the carboxylic acid, urethane (B1682113) (Fmoc), and amide (benzoyl) groups. This provides corroborating evidence for the successful installation of the protecting groups.

Mechanistic Investigations of Fmoc Lys Bzo Oh Reactivity

Kinetic Studies of Fmoc Deprotection in the Presence of Benzoyl Group

While specific kinetic data for the Fmoc deprotection of Fmoc-Lys(Bzo)-OH is not extensively documented in peer-reviewed literature, the rate is expected to be comparable to other Fmoc-protected amino acids. The benzoyl group on the ε-amino group of the lysine (B10760008) side chain is chemically stable under the basic conditions required for Fmoc removal and is not anticipated to significantly influence the kinetics of the deprotection of the α-amino group. peptide.com However, the steric bulk of the side chain can have a minor effect on the reaction rate.

A study on the liquid-phase Fmoc deprotection of Fmoc-Lys(Boc)-OH, a similar derivative, showed rapid release of the dibenzofulvene (DBF) byproduct upon treatment with various amines, indicating a fast deprotection process. acs.org It is reasonable to infer that this compound would exhibit similar behavior. The rate of Fmoc deprotection is primarily influenced by the concentration and nature of the amine base.

Interactive Data Table: Illustrative Half-lives (t½) for Fmoc Deprotection of Fmoc-Amino Acids with Piperidine (B6355638) in DMF

Fmoc-Amino AcidPiperidine ConcentrationApproximate Half-life (t½)
Fmoc-Gly-OH20%< 1 min
Fmoc-Ala-OH20%< 1 min
Fmoc-Val-OH20%~1-2 min
This compound (estimated) 20% < 2 min
Fmoc-Arg(Pbf)-OH20%~2-3 min

Cleavage Kinetics and Specificity of the Benzoyl Protecting Group

The Nε-benzoyl (Bzo) group is a permanent protecting group, designed to be stable throughout the peptide chain assembly and removed during the final cleavage from the solid support or in a separate deprotection step. The Bzo group's stability and the conditions for its removal are critical for obtaining the desired peptide in high purity.

Analysis of Acid-Mediated Cleavage Mechanisms (if applicable to Bzo)

The benzoyl group, as an amide linkage on the lysine side chain, is generally resistant to acid-catalyzed hydrolysis under the conditions typically used in the final cleavage step of Fmoc-SPPS (e.g., strong acids like trifluoroacetic acid, TFA). researchgate.net The mechanism of acid-catalyzed amide hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water. chemicalforums.com However, the amide bond is significantly more stable than ester bonds and requires harsh conditions for cleavage, which could lead to undesired side reactions and peptide degradation. Therefore, acid-mediated cleavage is not a standard or recommended method for the removal of the benzoyl protecting group from a lysine side chain in peptide synthesis.

Investigation of Base-Mediated Cleavage Mechanisms (if applicable to Bzo)

Base-catalyzed hydrolysis is the most common method for the cleavage of benzoyl groups from amides. mdpi.com The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the amide, forming a tetrahedral intermediate. This intermediate then collapses, leading to the cleavage of the C-N bond and the formation of a carboxylate and a free amine. researchgate.net

The rate of base-catalyzed hydrolysis is dependent on the concentration of the base, temperature, and the steric and electronic environment of the amide. For Nε-benzoyl-lysine, the reaction is typically carried out using aqueous solutions of strong bases like sodium hydroxide or potassium hydroxide. The kinetics of this process are generally slower than ester hydrolysis and require more forcing conditions.

Interactive Data Table: Illustrative Conditions for Base-Mediated Cleavage of Nε-Benzoyl-Lysine

ReagentConcentrationTemperatureApproximate Reaction Time
Sodium Hydroxide1-2 MRoom Temperature to 50°CSeveral hours to overnight
Potassium Hydroxide1-2 MRoom Temperature to 50°CSeveral hours to overnight
HydrazineHigh ConcentrationElevated TemperatureVariable, potential for side reactions

This table provides general, illustrative conditions. Specific kinetic data for the base-mediated cleavage of the benzoyl group from a lysine residue within a peptide chain is sequence-dependent and not widely reported.

Photolytic or Catalytic Cleavage Pathways (if applicable to Bzo)

While photolabile protecting groups are utilized in peptide synthesis, the benzoyl group is not typically considered photolabile under standard conditions. thieme-connect.dersc.org Photolytic cleavage of amides has been reported but often requires specific chromophores or proceeds with low efficiency. mdpi.commcmaster.ca

Similarly, catalytic methods for the cleavage of benzoyl amides are not commonplace in standard peptide synthesis. While some catalytic methods for amide cleavage exist, they often involve transition metals and conditions that may not be compatible with complex peptides. frontiersin.org Catalytic transfer hydrogenation is effective for benzyl-type protecting groups but not for benzoyl groups. nih.gov

Conformational Analysis of this compound during Reaction Progress

The conformation of an amino acid derivative can influence its reactivity. Conformational studies of N-acylated lysine derivatives suggest that the side chain possesses considerable flexibility. nih.govnih.govcopernicus.orgresearchgate.net The benzoyl group, being relatively bulky, will influence the preferred rotamers of the lysine side chain.

During Fmoc deprotection, the molecule will undergo a significant conformational change as the bulky Fmoc group is removed, exposing the α-amino group. This change in conformation is essential for the subsequent coupling reaction. The conformation of the Nε-benzoyl-lysine residue within a growing peptide chain will be influenced by the surrounding amino acids and the secondary structure of the peptide.

Computational modeling and spectroscopic techniques like NMR can provide insights into the conformational landscape of this compound and its peptide derivatives. Studies on similar molecules, such as N-acetyl-L-lysine, have shown that the spatial structure is a result of a complex interplay of non-bonded interactions, electrostatic forces, and torsional energies. nih.gov

Elucidation of Potential Side Reactions Associated with the Benzoyl Protecting Group during Synthetic Manipulations

While the benzoyl group is generally stable, several potential side reactions can occur during peptide synthesis and deprotection.

Incomplete Cleavage: The base-catalyzed hydrolysis of the benzoyl group can be sluggish, leading to incomplete deprotection and the presence of the benzoylated lysine in the final peptide product.

Racemization: Although the benzoyl group is on the side chain, harsh basic conditions used for its removal could potentially lead to racemization at the α-carbon of the lysine residue or other sensitive amino acids in the peptide sequence.

Acyl Migration: In the presence of nearby nucleophilic side chains, such as serine or threonine, there is a potential for N-to-O acyl migration of the benzoyl group under certain conditions, although this is less common for amides compared to esters. acs.org

Side Reactions during Final Cleavage: Although stable to TFA, prolonged exposure to harsh acidic cleavage cocktails containing scavengers could potentially lead to minor modifications of the benzoyl group or the peptide.

Careful optimization of the deprotection conditions is crucial to minimize these side reactions and ensure the synthesis of the target peptide in high purity. researchgate.net

Application of Fmoc Lys Bzo Oh in Solid Phase Peptide Synthesis Spps

Incorporation Efficiency of Fmoc-Lys(Bzo)-OH into Peptide Chains

The choice of coupling reagent is a crucial parameter for achieving high efficiency in amide bond formation during SPPS. bachem.com For Fmoc-amino acids, a variety of reagents are available, broadly classified into carbodiimides (like DIC), and phosphonium (B103445) (e.g., PyBOP) or aminium/uronium salts (e.g., HBTU, HATU). bachem.com

Uronium/aminium reagents are highly popular due to their efficiency and the water-soluble nature of their by-products. bachem.com Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are frequently employed for coupling amino acid derivatives, including this compound. smolecule.com The selection is often guided by the complexity of the sequence; for instance, sterically hindered couplings or sequences prone to aggregation may benefit from more reactive reagents.

The table below outlines common coupling reagents used in Fmoc-SPPS that are applicable for the incorporation of this compound.

Reagent Class Coupling Reagent Activator/Base Key Characteristics
Uronium/Aminium HATUDIPEAHigh reactivity, often used for difficult couplings.
HBTU / TBTUDIPEAVery popular, efficient, and reliable for standard couplings. bachem.com
Phosphonium PyBOPDIPEAHigh coupling efficiency; by-products can be managed with washes. bachem.com
Carbodiimide DICHOBt / Oxyma PureCost-effective; generates a soluble urea (B33335) by-product. Often used in combination with an additive like HOBt to reduce racemization. bachem.com
This table illustrates a selection of common coupling reagents suitable for incorporating this compound during standard Fmoc-SPPS protocols.

Optimizing coupling conditions is essential to ensure the complete acylation of the free N-terminal amine on the resin-bound peptide. Key parameters include reaction time, temperature, and the concentration and equivalents of reagents. For a standard incorporation of this compound, double coupling—repeating the coupling step—may be employed to drive the reaction to completion, particularly if monitoring indicates an incomplete reaction.

Typical coupling times range from 30 minutes to several hours at room temperature. peptide.comchapman.edu The use of elevated temperatures, often in conjunction with microwave-assisted peptide synthesizers, can dramatically reduce reaction times to just a few minutes while improving efficiency, a strategy applicable to the incorporation of this compound. peptidetherapeutics.org The completeness of the coupling is typically monitored using a qualitative method like the Kaiser test on a few resin beads. peptide.com

Parameter Standard Conditions Optimized/High-Efficiency Conditions
Temperature Room Temperature50 °C - 90 °C (Microwave-assisted) peptidetherapeutics.org
Reaction Time 30 - 120 minutes2 - 5 minutes peptidetherapeutics.orgunifi.it
Reagent Equivalents (Amino Acid:Coupling Reagent:Base) 2 - 5 eq.5 - 10 eq. (for difficult sequences) unifi.it
Solvent DMF, NMPDMF, NMP, or greener alternatives like DMSO/Ethyl Acetate (B1210297) unifi.itub.edu
This table presents typical reaction parameters for the coupling of Fmoc-amino acids, which can be applied to the incorporation of this compound.

Stability of the Benzoyl Protecting Group during Stepwise Peptide Elongation

A critical property of any side-chain protecting group in an orthogonal synthesis scheme is its stability to the conditions used for removing the temporary N-α-protecting group. peptide.combiosynth.com In Fmoc-SPPS, this means the side-chain protection must be robust against repeated treatments with a base, typically 20% piperidine (B6355638) in DMF. nih.gov

The benzoyl (Bzo) group is an acyl-type protecting group known for its high stability. libretexts.org Unlike the N-α-Fmoc group, which is specifically designed for base lability, the amide bond of the N-ε-benzoyl lysine (B10760008) is highly resistant to the mild basic conditions of piperidine treatment. nih.govtcichemicals.com Research indicates that acyl groups like benzoyl are generally stable under these conditions and require much harsher methods for cleavage, such as strong acid or base hydrolysis. libretexts.org This stability ensures that the lysine side-chain remains protected throughout the entire peptide assembly process, preventing unwanted side reactions and the formation of branched impurities. This characteristic is essential for the integrity of the final peptide product after dozens of synthesis cycles.

The Fmoc/tBu strategy relies on an orthogonal protection scheme where the N-α-Fmoc group is base-labile, and the permanent side-chain protecting groups are acid-labile. peptide.comiris-biotech.de These side-chain groups are removed concurrently with the peptide's cleavage from the resin using a strong acid cocktail, most commonly based on trifluoroacetic acid (TFA). ub.edu

The benzoyl group is compatible with this strategy. While the Bzo group itself can be cleaved by acid, the conditions required are typically much harsher than the standard TFA cleavage cocktail used for tBu-based groups. peptide.com More commonly, its removal is effected by strong base. libretexts.org This differential lability ensures that the Bzo group remains intact during the final TFA-mediated deprotection of other common side-chain protecting groups. This allows this compound to be used in sequences alongside amino acids protected with groups such as Boc (t-butyloxycarbonyl), tBu (tert-butyl), Trt (trityl), and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl). iris-biotech.dechempep.com

Protecting Group Typical Amino Acid Cleavage Condition Compatibility with Lys(Bzo)
Boc Lys, Trp, HisAcid (TFA) highfine.comOrthogonal
tBu Ser, Thr, Tyr, Asp, GluAcid (TFA) iris-biotech.deOrthogonal
Trt Asn, Gln, HisAcid (TFA) chempep.comOrthogonal
Pbf ArgAcid (TFA) sigmaaldrich.comOrthogonal
This table demonstrates the orthogonality of the Benzoyl (Bzo) group with common acid-labile side-chain protecting groups used in Fmoc-SPPS.

Orthogonal Protecting Group Strategies Featuring Fmoc Lys Bzo Oh

Design Principles for Orthogonal Protection in Complex Peptide Architectures

The fundamental principle of an orthogonal protecting group strategy is the ability to selectively deprotect one functional group in the presence of others. iris-biotech.deorganic-chemistry.orgresearchgate.net This is achieved by employing protecting groups that are labile to different, non-interfering chemical conditions. iris-biotech.deorganic-chemistry.org In solid-phase peptide synthesis (SPPS), the most common orthogonal approach is the Fmoc/tBu strategy. iris-biotech.debiosynth.com The Nα-Fmoc group is temporary and removed at each cycle of amino acid addition using a base, typically piperidine (B6355638). iris-biotech.delifetein.com In contrast, permanent side-chain protecting groups, such as the tert-butyl (tBu) group, are stable to the basic conditions of Fmoc deprotection but are cleaved by strong acid, like trifluoroacetic acid (TFA), at the end of the synthesis. iris-biotech.deug.edu.pl

Fmoc-Lys(Bzo)-OH fits seamlessly into this orthogonal scheme. The Nα-Fmoc group provides the temporary protection needed for stepwise peptide elongation. The Nε-benzoyl (Bzo) group on the lysine (B10760008) side chain, however, introduces an additional layer of orthogonality. Unlike the commonly used acid-labile Boc group for lysine side-chain protection, the Bzo group is stable to both the basic conditions used for Fmoc removal and the strong acidic conditions typically used for final cleavage and deprotection of other side chains like tBu. smolecule.comtcichemicals.com This unique stability profile allows for the selective deprotection of the Fmoc group for chain extension and the deprotection of acid-labile groups, all while the Bzo-protected lysine side chain remains intact. This enables the synthesis of complex structures such as branched or cyclic peptides, and peptides with specific side-chain modifications. sigmaaldrich.commerel.si

Compatibility of the Benzoyl Group with other Nα- and Side-Chain Protections

The utility of this compound is significantly enhanced by the compatibility of the benzoyl (Bzo) protecting group with a wide array of other protecting groups commonly used in peptide synthesis. This compatibility is crucial for the design of sophisticated, multi-functional peptides.

The Bzo group is an acyl-type protecting group and is generally stable under acidic and oxidative conditions. tcichemicals.com Its stability to the standard conditions of Fmoc-based SPPS makes it highly compatible with the most prevalent protecting group strategy. The following table summarizes the compatibility of the Bzo group with other common protecting groups:

Protecting GroupTypeTypical Deprotection ConditionsCompatibility with Bzo Group
Fmoc Nα-protection20-50% Piperidine in DMFHigh
Boc Side-chain/Nα-protectionStrong acid (e.g., TFA)High
tBu Side-chain protection (e.g., for Asp, Glu, Ser, Thr, Tyr)Strong acid (e.g., TFA)High
Trt Side-chain protection (e.g., for Asn, Gln, His)Mild acid (e.g., 1% TFA in DCM)High
Pbf Side-chain protection (for Arg)Strong acid (e.g., TFA)High
Acm Side-chain protection (for Cys)Mercuric acetate (B1210297) or iodineHigh
Alloc Nα- or side-chain protectionPd(0) catalystHigh
Cbz Nα- or side-chain protectionCatalytic hydrogenolysisGenerally high, but potential for reduction under certain conditions.

This table provides a general overview of compatibility. Specific reaction conditions and peptide sequences can influence stability.

The high degree of compatibility allows for intricate synthetic routes. For instance, a peptide can be assembled using this compound, where the Fmoc group is repeatedly removed with piperidine. Following chain elongation, acid-labile groups like Boc and tBu can be selectively removed with TFA, leaving the Bzo group on the lysine side chain for subsequent, specific modification. iris-biotech.deug.edu.pl This multi-layered orthogonality is instrumental in creating complex peptide-based molecules.

Sequential and Selective Deprotection Methodologies

The strategic power of this compound lies in the ability to perform sequential and selective deprotection steps, enabling precise modifications at different stages of the synthesis.

Controlled Removal of Fmoc in the Presence of Bzo

The deprotection of the Nα-Fmoc group is a routine step in Fmoc-based SPPS. lifetein.com It is reliably achieved by treatment with a secondary amine, most commonly a 20-50% solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF). iris-biotech.dewikipedia.org The mechanism involves a β-elimination reaction. total-synthesis.com

The benzoyl group on the lysine side chain is completely stable to these basic conditions. smolecule.com This allows for the iterative deprotection of the Nα-Fmoc group and subsequent coupling of the next amino acid in the sequence without affecting the Bzo-protected lysine. This process can be repeated numerous times to assemble the full peptide backbone.

Standard Fmoc Deprotection Protocol:

Reagent: 20% Piperidine in DMF

Procedure: The peptidyl-resin is treated with the reagent for a short period (typically 1-10 minutes), followed by thorough washing to remove the deprotection byproducts.

Monitoring: The removal of the Fmoc group can be monitored spectrophotometrically by detecting the dibenzofulvene-piperidine adduct.

This selective removal is the cornerstone of the utility of Fmoc-protected amino acids in SPPS.

Controlled Removal of Bzo for Targeted Lysine Modification

After the peptide chain has been assembled and other protecting groups have been removed as desired, the Bzo group on the lysine side chain can be selectively cleaved to expose the ε-amino group for further modification. The removal of the Bzo group is typically achieved under basic or reductive conditions. tcichemicals.com

One common method for Bzo deprotection is treatment with sodium borohydride (B1222165) (NaBH₄) in an aqueous alcohol solution. sigmaaldrich.com This reductive cleavage is effective and generally does not affect other functionalities on the peptide, provided they are not susceptible to reduction. Another approach involves basic hydrolysis, for example, using sodium hydroxide (B78521) in a mixture of dioxane and water. sigmaaldrich.com

Representative Bzo Deprotection Conditions:

MethodReagentsTypical Conditions
Reductive Cleavage Sodium borohydride (NaBH₄)50% aqueous ethanol, room temperature, 4 hours sigmaaldrich.com
Basic Hydrolysis Sodium hydroxide (NaOH)0.1 M NaOH in dioxane/water (3:1), 0°C to room temperature, 15 minutes sigmaaldrich.com

The ability to deprotect the Bzo group orthogonally to both Fmoc and acid-labile side-chain protecting groups opens up a vast array of possibilities for creating complex and functional peptides. For example, after assembling a peptide chain and removing the final Nα-Fmoc group, a fluorescent dye, a drug molecule, or another peptide chain can be selectively coupled to the newly exposed ε-amino group of the lysine residue. This targeted modification is critical for the development of peptide-based diagnostics, therapeutics, and research tools.

Applications of Fmoc Lys Bzo Oh in the Synthesis of Complex Peptide Architectures and Bioconjugates

Preparation of Cyclic Peptides through Lysine-Involved Cyclization

Peptide cyclization is a common strategy to improve the stability, binding affinity, and metabolic resistance of peptides. Lysine (B10760008) is often involved in cyclization due to its side-chain primary amine, which can form an amide bond with a C-terminal carboxyl group, an N-terminal amino group, or the side chain of an acidic amino acid like aspartic or glutamic acid. sigmaaldrich.combiotage.com

This strategy involves forming a lactam bridge between the ε-amino group of lysine and the side-chain carboxyl group of an acidic amino acid (e.g., Asp or Glu). To achieve this on-resin, both side chains must be protected by orthogonal groups that can be selectively removed without disturbing the rest of the peptide. biotage.com

For example, a common pairing is Fmoc-Lys(Alloc)-OH and Fmoc-Asp(OAll)-OH. biotage.comresearchgate.net Both the Alloc and allyl (All) ester protecting groups can be removed simultaneously using a palladium catalyst. Once these side chains are deprotected, an intramolecular coupling reaction can be induced on the resin to form the cyclic peptide. biotage.com

Given the stability of the Bzo group, Fmoc-Lys(Bzo)-OH cannot be used for this application. There are no standard, mild conditions to selectively remove the Bzo group on-resin while leaving the rest of the peptide intact, making it incompatible with on-resin side chain-to-side chain cyclization strategies.

Cyclization between the lysine side chain and the N-terminal amine requires the selective deprotection of the ε-amino group after the linear peptide has been fully assembled. The N-terminal Fmoc group is then removed, and the newly freed N-terminal amine is coupled with the lysine side-chain amine.

This process also requires an orthogonally protected lysine derivative, such as Fmoc-Lys(Dde)-OH or Fmoc-Lys(Mtt)-OH. sigmaaldrich.com After the linear sequence is synthesized, the N-terminus is typically protected with a Boc group. The Dde or Mtt group is then selectively removed, followed by the removal of the N-terminal Fmoc group. The final on-resin cyclization is then performed. Because the Bzo group of this compound cannot be selectively removed on-resin, it is not a suitable building block for this synthetic route.

Site-Specific Peptide Modification and Bioconjugation

Site-specific modification allows for the attachment of molecules such as fluorescent dyes, lipids, carbohydrates, or polymers (e.g., PEG) to a specific location within a peptide sequence. chempep.comnih.gov This is often achieved by incorporating an amino acid with a uniquely reactive side chain.

The primary role of the benzoyl group in this compound is to serve as a robust, permanent protecting group throughout the synthesis to prevent the highly nucleophilic ε-amino group from engaging in side reactions. smolecule.com The Bzo group remains in place during peptide elongation and is typically removed along with all other acid-labile side-chain protecting groups during the final TFA cleavage from the resin.

Once the peptide is cleaved and purified, the lysine residue that was originally protected with the Bzo group now possesses a free primary amine on its side chain. This amine can serve as a reactive handle for conjugation. However, this approach is only "site-specific" if there is only one lysine residue in the entire peptide sequence. If multiple lysines are present (e.g., one introduced as this compound and others as Fmoc-Lys(Boc)-OH), they would all be deprotected during the final cleavage, resulting in multiple reactive sites and leading to a heterogeneous product mixture upon conjugation. nih.gov

For true site-selective modification in the presence of other nucleophilic side chains, chemists use lysine derivatives with orthogonal protecting groups (e.g., Dde, Mtt, Alloc) that can be unmasked on-resin, modified, and then followed by the completion of the synthesis or cleavage. sigmaaldrich.comlifetein.com Another advanced strategy involves incorporating bioorthogonal functional groups, such as an azide (B81097) using Fmoc-Lys(N₃)-OH, which allows for highly specific "click" chemistry reactions. chempep.com Therefore, while this compound ensures the lysine side chain is available for non-specific conjugation post-synthesis, it is not the ideal tool for achieving controlled, site-selective bioconjugation on-resin.

Introduction of Fluorescent Labels and Reporter Tags

Site-specific labeling of peptides with fluorescent dyes and reporter tags is crucial for studying their biological functions, such as receptor binding and cellular trafficking. nih.govbachem.com The lysine side chain is a common attachment point for these labels. In a typical solid-phase peptide synthesis (SPPS) workflow, a lysine derivative with an orthogonal protecting group on its side chain is incorporated at the desired position. iris-biotech.desigmaaldrich.com After the completion of the peptide sequence, this protecting group is selectively removed, and the exposed amino group is then reacted with a fluorescent label. nih.gov

While Fmoc-Lys(Dde)-OH is frequently used for this purpose due to the mild conditions required for Dde group removal (e.g., hydrazine), this compound can also be employed. sigmaaldrich.comsigmaaldrich.com The benzoyl group's stability to the standard acidic and basic conditions of Fmoc-SPPS ensures that the ε-amino group remains protected throughout the synthesis. peptide.com The subsequent removal of the Bzo group would require specific, harsher conditions, such as saponification, which would need to be compatible with the synthesized peptide and the solid support.

A general strategy for fluorescent labeling using a protected lysine derivative is outlined below:

StepDescriptionReagents/Conditions
1.Incorporation of Protected LysineThis compound (or other orthogonally protected Lys) is coupled to the growing peptide chain on a solid support using standard SPPS methods.
2.Peptide ElongationThe peptide chain is extended to the desired length.
3.Selective DeprotectionThe orthogonal protecting group on the lysine side chain is removed. For Bzo, this would typically involve basic hydrolysis (saponification).
4.Fluorescent LabelingThe deprotected ε-amino group of lysine is reacted with an activated fluorescent dye (e.g., an NHS-ester or isothiocyanate derivative of the fluorophore). bachem.com
5.Cleavage and PurificationThe labeled peptide is cleaved from the solid support and purified, typically by HPLC.

This method allows for the precise placement of a fluorescent tag within a peptide sequence, enabling detailed biochemical and cellular studies. nih.gov

Attachment of Affinity Ligands and Bioactive Molecules

The ε-amino group of lysine is a key site for the conjugation of various molecules to enhance the properties of a peptide, such as its binding affinity, stability, or to impart a new function. peptide.com This includes the attachment of affinity ligands like biotin (B1667282) for purification or detection, or other bioactive molecules to create multifunctional peptide constructs. chempep.com

The use of an orthogonally protected lysine derivative, such as this compound, is central to this strategy. The robust nature of the benzoyl group ensures the lysine side chain is unreactive until its specific removal. A study on the synthesis of peptide conjugates for in vivo targeting of tumors utilized Fmoc-Lys(Dde)-OH to attach biotin after the peptide sequence was assembled. nih.gov A similar approach could be envisioned with this compound, with the deprotection step adjusted for the benzoyl group.

The process for attaching an affinity ligand is analogous to that of fluorescent labeling, where the key step is the selective deprotection of the lysine side chain followed by conjugation with the desired molecule. nih.gov

Synthesis of Peptide-Drug Conjugates (PDCs) through Lysine Linkage

Peptide-drug conjugates (PDCs) are an emerging class of targeted therapeutics that utilize a peptide to deliver a cytotoxic drug specifically to cancer cells, minimizing off-target effects. peptide.com The lysine side chain is a common and effective site for attaching the drug, often via a linker that is stable in circulation but cleavable within the target cell. beilstein-journals.orgpeptide.com

The synthesis of PDCs requires a carefully planned protecting group strategy to allow for the sequential attachment of the peptide, linker, and drug. Orthogonally protected lysine derivatives are essential for this purpose. peptide.com While derivatives like Fmoc-Lys(Dde)-OH are often cited, the stability of the benzoyl group in this compound could be advantageous in complex, multi-step syntheses.

A representative synthetic approach for a PDC using a lysine linkage is shown in the table below:

StageKey TransformationBuilding Blocks/Reagents
Peptide Synthesis Standard Fmoc-SPPSFmoc-amino acids, including this compound at the desired conjugation site.
Linker Attachment Selective deprotection of Lys(Bzo) and coupling of a bifunctional linker.Saponification for Bzo removal; activated linker molecule.
Drug Conjugation Coupling of the cytotoxic drug to the free end of the linker.Activated drug molecule.
Final Deprotection Cleavage from resin and removal of any remaining side-chain protecting groups.e.g., Trifluoroacetic acid (TFA) cocktail.

This modular approach allows for the synthesis of a wide variety of PDCs with different peptides, linkers, and drugs to optimize therapeutic efficacy. peptide.com

Incorporation into Peptides Mimicking Post-Translational Modifications (PTMs)

Post-translational modifications (PTMs) of proteins, such as methylation and acetylation of lysine residues, play a critical role in regulating cellular processes. researchgate.net The chemical synthesis of peptides containing these modifications is a vital tool for studying their effects on protein structure and function.

Synthetic Routes to Lysine-Modified Histone Peptides

Histone proteins are subject to a wide array of PTMs on their lysine residues, which form a "histone code" that regulates gene expression. iris-biotech.de The synthesis of histone tail peptides with specific PTMs is essential for deciphering this code. This is achieved by incorporating appropriately modified and protected lysine derivatives during SPPS. beilstein-journals.orgiris-biotech.de

For example, to synthesize a monomethylated lysine-containing peptide, a building block like Fmoc-Lys(Me, Boc)-OH can be used. sigmaaldrich.combeilstein-journals.org The Boc group protects the methylated amine during synthesis and is removed during the final TFA cleavage. beilstein-journals.org Similarly, for acetylated lysine, Fmoc-Lys(Ac)-OH is the building block of choice.

PTMCorresponding Building Block
Monomethyl-lysineFmoc-Lys(Me,Boc)-OH
Dimethyl-lysineFmoc-Lys(Me2)-OH
Trimethyl-lysineFmoc-Lys(Me3)-OH·Cl
Acetyl-lysineFmoc-Lys(Ac)-OH
Benzoyl-lysine This compound

The recent discovery of lysine benzoylation as a new type of histone mark highlights the direct relevance of this compound in this field, allowing for the synthesis of benzoylated histone peptides to study its biological role.

Preparation of Peptides with Non-Natural Lysine Analogues

The incorporation of non-natural amino acids into peptides is a powerful strategy for creating peptidomimetics with enhanced stability, novel structures, and unique biological activities. sigmaaldrich.com This includes the use of lysine analogues with altered side-chain lengths or functionalities.

For instance, homo-lysine derivatives, which have an extended side chain, can be used to probe enzyme-substrate interactions or to modulate the structural and biological properties of a peptide. The synthesis of peptides containing these analogues follows standard SPPS protocols, utilizing the corresponding Fmoc-protected building blocks, such as Fmoc-hLys(Boc)-OH.

This compound itself can be considered a building block for a non-natural lysine analogue, where the ε-amino group is permanently modified with a benzoyl group. The resulting benzoylated peptide would have altered physicochemical properties, such as increased hydrophobicity, which could influence its structure and biological interactions. The synthesis would proceed as with any other Fmoc-amino acid, with the benzoyl group remaining on the lysine side chain in the final peptide.

Challenges and Future Outlook in Fmoc Lys Bzo Oh Research

Optimization of Cleavage Conditions for Enhanced Selectivity and Yield

The final step in SPPS involves the cleavage of the synthesized peptide from the solid support and the simultaneous removal of all side-chain protecting groups, including the benzoyl group from lysine (B10760008). The standard method for this is treatment with a strong acid, most commonly trifluoroacetic acid (TFA). However, the efficiency of Bzo group removal and the prevention of side reactions are highly dependent on the composition of the cleavage cocktail and the reaction conditions.

Optimization strategies often involve adjusting the concentration of TFA and the strategic use of scavengers. Scavengers are crucial for quenching reactive cationic species generated during cleavage, which can otherwise lead to side reactions like the modification of sensitive amino acid residues (e.g., tryptophan, methionine, or tyrosine). sigmaaldrich.com Common scavengers include water, triisopropylsilane (B1312306) (TIS), and thioanisole. Finding the ideal balance in the cleavage cocktail is a compromise; for instance, while strong acid is needed for complete deprotection, it can also promote side reactions if not properly controlled. nih.gov Future work aims to develop cleavage protocols that are both highly efficient for Bzo removal and exceptionally mild towards sensitive functionalities within the peptide sequence. This may involve exploring alternative strong acids or novel scavenger combinations. sigmaaldrich.com

Table 1: Comparison of Common Cleavage Cocktail Components for Fmoc/Bzo-based SPPS

ComponentPurposeTypical ConcentrationNotes
Trifluoroacetic Acid (TFA)Primary cleavage and deprotection agent80-95%Strong acid that removes the Bzo group and cleaves the peptide from most resins.
Triisopropylsilane (TIS)Scavenger1-5%Reduces carbocations, preventing side reactions like t-butylation of sensitive residues.
WaterScavenger1-5%Helps to hydrolyze carbocations and can improve solubility.
ThioanisoleScavenger2-10%Particularly effective in preventing modifications on tryptophan residues.
1,2-Ethanedithiol (EDT)Scavenger1-3%Often used to prevent side reactions involving tryptophan and methionine.

Mitigation of Side Reactions during Deprotection and Coupling

Throughout the SPPS cycle, several side reactions can occur that compromise the quality of the final peptide. During the Fmoc deprotection step, which is typically performed with a piperidine (B6355638) solution, the benzoyl group on the lysine side chain is stable. chemicalbook.com However, other side reactions unrelated to the Bzo group, such as aspartimide formation or diketopiperazine formation at the dipeptide stage, are common challenges in Fmoc-based synthesis. ub.edupeptide.com

During the final acidolytic cleavage, the benzoyl group itself can, under certain conditions, participate in side reactions. Although less common than with other protecting groups, incomplete removal remains a primary concern. Another potential issue, though more associated with benzyl-type protectors, is acid-catalyzed migration. nih.gov Research efforts are focused on refining coupling and deprotection protocols to minimize all potential side reactions, ensuring the integrity of the peptide chain. This includes the fine-tuning of coupling reagents and reaction times to ensure efficient peptide bond formation without triggering unwanted chemical transformations. bibliomed.org

Development of Novel Protecting Groups for Lysine with Improved Properties

While the benzoyl group offers robust protection, its stability necessitates strong cleavage conditions. This has driven research into alternative, orthogonally protected lysine derivatives that can be removed under milder or different conditions, providing greater flexibility in peptide design, especially for complex molecules. masterorganicchemistry.com Orthogonal protecting groups can be removed without affecting other protecting groups on the peptide. peptide.com

Several alternatives to the Bzo group are used, each with distinct properties:

Boc (tert-butyloxycarbonyl): This is the most common alternative and is removed under the same TFA conditions as Bzo, but it is significantly more acid-labile, allowing for milder cleavage. chemicalbook.compeptide.com

Alloc (Allyloxycarbonyl): This group is stable to both the basic conditions of Fmoc removal and the acidic conditions of final cleavage. It is selectively removed using a palladium catalyst, making it truly orthogonal. nih.govbeilstein-journals.org

Mtt (4-Methyltrityl) and Mmt (4-Methoxytrityl): These are highly acid-sensitive groups that can be removed with very dilute acid, leaving other acid-labile groups like Boc intact. This allows for selective deprotection of the lysine side chain on-resin for branching or modification. beilstein-journals.orgsigmaaldrich.com

Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl): These groups are cleaved using hydrazine, offering another layer of orthogonality as they are stable to both acid and base. sigmaaldrich.comiris-biotech.de

The development of new protecting groups is an active area of research. Recent innovations include the N-substituted iminothiolane (NIT) group, which offers enhanced hydrophilicity and is removed under mild nucleophilic conditions. acs.org Another approach involves barbituric acid derivatives like MeDmb, which are designed for increased solubility and "green" cleavage conditions. iris-biotech.de The goal is to create a toolbox of protecting groups that allows chemists to tailor their synthetic strategy precisely to the target peptide's complexity and chemical nature.

Table 2: Comparison of ε-Amino Protecting Groups for Fmoc-Lysine

Protecting GroupAbbreviationCleavage ConditionOrthogonality to Fmoc/tBuKey Feature
BenzoylBzoStrong acid (e.g., TFA)Partial (removed during final cleavage)High stability.
tert-ButyloxycarbonylBocModerate to strong acid (TFA)Partial (removed during final cleavage)Standard, highly reliable, more labile than Bzo. chemicalbook.compeptide.com
AllyloxycarbonylAllocPd(0) catalystYesAllows for selective on-resin modification. beilstein-journals.org
4-MethyltritylMttVery mild acid (e.g., 1% TFA)YesEnables on-resin side-chain branching. sigmaaldrich.com
1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutylivDde2% Hydrazine in DMFYesStable to both acid and base; useful for complex syntheses. iris-biotech.de

Expansion of Fmoc-Lys(Bzo)-OH Applications in Chemical Biology and Material Science

The unique properties of this compound and its derivatives are being explored in fields beyond traditional peptide synthesis. The hydrophobicity imparted by the benzoyl group can influence the solubility and interaction of peptides with biological systems. smolecule.com

In chemical biology , lysine residues are often sites for modification, such as the attachment of fluorescent labels, drug molecules, or other probes to study biological processes. chemimpex.comnih.gov While more labile protecting groups are often preferred for on-resin modifications, the stability of the Bzo group ensures it remains intact until the final cleavage, which can be advantageous in certain synthetic designs. Derivatives of this compound may be investigated for their potential in developing peptide-based therapeutics, such as antimicrobial agents or enzyme inhibitors. smolecule.com

In material science , the self-assembly properties of peptides are being harnessed to create novel biomaterials. The Fmoc group itself is known to drive the self-assembly of amino acids into nanofibers and hydrogels. The benzoyl group, by adding hydrophobicity and potential for aromatic interactions, could be used to modulate these self-assembly processes, leading to new materials for applications in nanotechnology, drug release, and functional coatings. smolecule.combiochempeg.com

Future Directions in Scalable Synthesis of this compound

As the demand for peptide-based therapeutics and other advanced materials grows, the need for efficient, cost-effective, and scalable synthesis of building blocks like this compound becomes critical. altabioscience.com Research in this area focuses on optimizing the synthetic route to produce the compound on a large, even kilogram, scale.

Q & A

Q. What are the key considerations for handling and storing Fmoc-Lys(Bzo)-OH in laboratory settings?

this compound requires strict storage conditions to maintain stability. Store the compound at -20°C in a dry, airtight container to prevent hydrolysis of the Fmoc and benzoyl (Bzo) groups. Avoid exposure to moisture and light, as these can degrade the compound. For short-term use, refrigeration (2–8°C) is acceptable, but prolonged storage should prioritize low-temperature environments to preserve enantiomeric purity . When handling, use inert gas (e.g., nitrogen) to minimize oxidation during synthesis steps, and employ gloveboxes for moisture-sensitive reactions .

Q. How can researchers verify the purity and structural integrity of this compound?

Routine quality control involves:

  • HPLC analysis : Use reverse-phase HPLC with a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA over 30 minutes) to confirm ≥99% purity .
  • Mass spectrometry (MS) : Electrospray ionization (ESI-MS) or MALDI-TOF can validate the molecular weight (expected: ~537.6 g/mol for C₃₄H₃₂N₂O₆).
  • NMR spectroscopy : ¹H and ¹³C NMR should confirm the absence of residual solvents (e.g., DMF) and verify the integrity of the Fmoc, Bzo, and lysine backbone .

Q. What are the standard protocols for incorporating this compound into solid-phase peptide synthesis (SPPS)?

In SPPS:

  • Deprotection : Use 20% piperidine in DMF to remove the Fmoc group while retaining the Bzo protection on the lysine side chain.
  • Coupling : Activate the carboxyl group with HBTU/HOBt or Oxyma Pure/DIC in DMF. Monitor coupling efficiency via Kaiser or chloranil tests to ensure >99% completion .
  • Orthogonality : The Bzo group remains stable under standard Fmoc cleavage conditions, enabling selective deprotection post-synthesis if required .

Advanced Research Questions

Q. How can researchers resolve contradictions in structure-activity relationships (SAR) when using this compound in peptide design?

Contradictions in SAR often arise from steric hindrance or electronic effects of the Bzo group. To address this:

  • Comparative studies : Synthesize analogs with alternative side-chain protectors (e.g., Alloc, Mtt) and compare bioactivity. For example, Bzo’s aromaticity may enhance π-π stacking in hydrophobic peptide domains, whereas aliphatic protectors (e.g., octanoyl) alter solubility .
  • Molecular dynamics (MD) simulations : Model the peptide’s tertiary structure to assess how Bzo impacts conformational stability .
  • Dosage optimization : Test varying molar ratios of this compound in SPPS to balance incorporation efficiency and steric clashes .

Q. What methodologies enable selective removal of the Bzo group without affecting other protecting groups?

The Bzo group is typically stable under acidic (TFA) and basic (piperidine) conditions but can be cleaved via:

  • Hydrogenolysis : Use Pd/C under H₂ atmosphere in ethanol/water (10:1) for 12–24 hours. This method preserves acid-labile groups (e.g., Boc) .
  • Photocleavage : Irradiation at 365 nm in the presence of photocleavable linkers (e.g., NVOC) offers spatial control in combinatorial libraries .
    Validate deprotection via LC-MS and FTIR to confirm retention of other functional groups .

Q. How can this compound be applied in studying post-translational modifications (PTMs) like lysine benzoylation?

this compound serves as a synthetic analog to investigate benzoylation’s role in epigenetic regulation:

  • Peptide substrates : Incorporate the derivative into histone H3/H4 mimics to study binding affinity with bromodomains or sirtuin deacylases .
  • Enzymatic assays : Compare benzoylated vs. acetylated lysine residues in assays with HDAC inhibitors (e.g., trichostatin A) to quantify modification-specific enzyme activity .
  • Cellular uptake : Conjugate benzoylated peptides to cell-penetrating peptides (CPPs) and monitor localization via fluorescence tagging .

Data Analysis and Experimental Design

Q. How should researchers troubleshoot low coupling efficiency of this compound in SPPS?

Low coupling efficiency (<95%) may result from steric hindrance or poor solubility. Mitigate this by:

  • Solvent optimization : Replace DMF with NMP or DMSO to enhance solubility of the bulky Bzo group .
  • Double coupling : Repeat the coupling step with fresh activators (e.g., DIC/Oxyma).
  • Microwave-assisted synthesis : Apply controlled heating (50°C, 20 W) to accelerate reaction kinetics .
    Post-synthesis, analyze truncated sequences via LC-MS to identify incomplete couplings .

Q. What strategies minimize racemization during this compound incorporation?

Racemization is a risk at high pH or elevated temperatures. Prevent it by:

  • Low-temperature coupling : Perform reactions at 4°C with HOBt/DIC activators.
  • Additives : Include 0.1 M HOBt or Oxyma to suppress base-induced epimerization .
  • Kinetic monitoring : Use circular dichroism (CD) spectroscopy to detect chiral inversion during SPPS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.